molecular formula C9H14N2O2S B1586313 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester CAS No. 507476-05-3

5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester

Cat. No.: B1586313
CAS No.: 507476-05-3
M. Wt: 214.29 g/mol
InChI Key: GCRDUWDFLNKPTC-UHFFFAOYSA-N
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Description

Chemical Identity:
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (CAS 507476-05-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and an ethyl ester at the 2-position. Its molecular formula is C₉H₁₄N₂O₂S (MW: 214.28 g/mol), with a purity of 98% as listed in commercial catalogs .

Properties

IUPAC Name

ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5-13-7(12)6-10-11-8(14-6)9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRDUWDFLNKPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373842
Record name ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507476-05-3
Record name ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 507476-05-3
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Preparation Methods

General Synthetic Strategy

The preparation typically starts from thiosemicarbazide derivatives and appropriate carboxylic acid or acid derivatives, utilizing cyclodehydration reactions under acidic conditions to form the thiadiazole ring. The esterification to the ethyl ester is either introduced during ring formation or via subsequent esterification/hydrolysis steps.

Cyclodehydration of Thiosemicarbazides with Aliphatic Acids

A well-documented method involves reacting 4-methyl-3-thiosemicarbazide with aliphatic acids under strongly acidic conditions, such as a mixture of polyphosphoric acid and sulfuric acid, to induce cyclodehydration and form 2-amino-5-alkyl-1,3,4-thiadiazole derivatives. The reaction is typically conducted at a controlled temperature range of 10–20 °C during reagent addition, followed by heating to approximately 105 °C for several hours (around 3 hours) to complete cyclization. After reaction completion, the mixture is neutralized with ammonium hydroxide to pH 6.8–7.3, and the product is extracted and purified by azeotropic drying.

For example, the preparation of 5-tert-butyl-2-methylamino-1,3,4-thiadiazole follows this protocol using pivalic acid (tert-butyl carboxylic acid) as the alkyl acid source, yielding the corresponding thiadiazole with the tert-butyl substituent at the 5-position.

Formation of 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic Acid Ethyl Ester

To obtain the ethyl ester derivative, the carboxylic acid functionality at the 2-position of the thiadiazole ring is introduced or modified through esterification steps. One approach involves the synthesis of 1,3,4-thiadiazole-2-carboxylic acid ethyl esters via cyclization of thiosemicarbazides with ethyl oxalyl derivatives or ethyl cyanoformate, followed by ring closure under acidic or dehydrating conditions.

A representative synthetic sequence includes:

  • Cyclisation of thiosemicarbazide with ethyl oxalyl monochloride under POCl3 to give 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester.
  • Subsequent functionalization (e.g., bromination, Suzuki coupling) to introduce the tert-butyl substituent at the 5-position.
  • Hydrolysis or esterification steps to ensure the ethyl ester form is maintained or generated.

This method provides a controlled route to the ethyl ester of 5-substituted thiadiazoles, including the tert-butyl derivative.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Cyclodehydration 4-methyl-3-thiosemicarbazide + pivalic acid + PPA/H2SO4 10–20 °C (add), 105 °C (react) 3 hours ~85–90 Neutralize to pH ~7; extract with toluene
Esterification/Cyclization Thiosemicarbazide + ethyl oxalyl monochloride + POCl3 Reflux (approx. 100 °C) Several hours High Produces 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester
Functionalization (e.g., bromination) Sandmeyer reaction with tert-butyl substitution precursors Ambient to 0 °C 1–2 hours High Enables further substitution via coupling
Suzuki Coupling (if needed) Pd(OAc)2/Xantphos catalyst, NMM base, boronic acid Reflux or 80–100 °C 1–3 hours High For introduction of tert-butyl group

Research Findings and Optimization Notes

  • The cyclodehydration step is highly sensitive to temperature control; maintaining the initial addition temperature between 10 and 20 °C prevents side reactions and ensures high purity.
  • The mixed acid medium (polyphosphoric acid and sulfuric acid) is crucial for efficient ring closure and yield optimization.
  • The use of ethyl oxalyl monochloride and POCl3 facilitates the formation of the ethyl ester directly during ring formation, avoiding additional esterification steps.
  • Sandmeyer bromination followed by Suzuki coupling is an effective strategy for introducing bulky substituents such as tert-butyl groups at the 5-position of the thiadiazole ring.
  • Hydrolysis under mild conditions (aqueous LiOH/MeOH) allows conversion between acid and ester forms without decomposing the thiadiazole ring.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Advantages
Cyclodehydration with acids Thiosemicarbazide + pivalic acid PPA/H2SO4, 10–105 °C, 3 h 5-tert-butyl-2-amino-1,3,4-thiadiazole High yield, straightforward
Cyclization with ethyl oxalyl Thiosemicarbazide + ethyl oxalyl monochloride POCl3, reflux 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester Direct ester formation
Sandmeyer bromination + coupling 5-amino-thiadiazole ester + tert-butyl boronic acid t-BuONO, CuBr2; Pd catalyst, reflux This compound Enables functional group diversity

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and further substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to modify the ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Carboxylic acids and various substituted thiadiazoles.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of thiadiazoles exhibit significant antioxidant activities. A study synthesized various 5-substituted thiadiazoles, including 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, and evaluated their antioxidant potential using various assays. The results demonstrated that these compounds effectively scavenge free radicals, suggesting their potential use in developing new antioxidant agents for therapeutic applications .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the thiadiazole ring enhances the compound's interaction with microbial enzymes, leading to effective inhibition .

Pharmaceutical Formulations
Due to its solubility and stability, this compound is being explored as a building block in pharmaceutical formulations. Its derivatives have been incorporated into drug delivery systems to improve bioavailability and therapeutic efficacy .

Agrochemicals

Pesticide Development
Thiadiazole compounds are known for their herbicidal and fungicidal properties. Research has focused on the synthesis of thiadiazole-based agrochemicals aimed at enhancing crop protection against pests and diseases. The incorporation of the ethyl ester group increases the lipophilicity of the compounds, improving their penetration into plant tissues .

Plant Growth Regulators
The compound has been studied for its potential role as a plant growth regulator. It has shown effects on plant metabolism that can enhance growth rates and yield in agricultural settings. This application is particularly relevant in developing sustainable agricultural practices .

Materials Science

Polymer Synthesis
this compound can act as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials are being researched for applications in coatings and composites .

Nanomaterials
Recent studies have explored the use of thiadiazole derivatives in the synthesis of nanomaterials. The compound's ability to stabilize metal nanoparticles has implications for catalysis and sensor technologies. Research is ongoing to optimize these materials for specific industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Demonstrated significant free radical scavenging activity
Antimicrobial Activity Effective against multiple bacterial strains
Pesticide Development Enhanced herbicidal activity observed in field trials
Polymer Synthesis Improved mechanical properties in synthesized polymers
Nanomaterials Stabilization of metal nanoparticles for catalytic applications

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate
  • Structure: Differs by replacing the tert-butyl group with an amino (-NH₂) substituent.
  • Reactivity: The amino group may enhance nucleophilic reactivity compared to the sterically hindered tert-butyl group in the target compound .
5-tert-Butylthiophene-2-carboxylic acid (PI-23052)
  • Structure : Replaces the thiadiazole ring with a thiophene ring.
  • Molecular Formula : C₉H₁₂O₂S (MW: 184.26 g/mol).
  • Impact of Heterocycle Change :
    • Thiophene lacks the two nitrogen atoms present in thiadiazole, reducing hydrogen-bonding capacity and altering electronic properties.
    • Likely lower thermal stability compared to thiadiazole derivatives due to reduced aromaticity .
5-tert-Butyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid (PI-23058)
  • Structure : Pyrazole core with trichlorophenyl and tert-butyl substituents.
  • Molecular Formula : C₁₄H₁₃Cl₃N₂O₂ (MW: 347.62 g/mol).
  • Trichlorophenyl group adds significant hydrophobicity and steric bulk, which may limit solubility .

Comparison with Non-Thiadiazole Heterocycles

2-Ethyl-2-ethylimino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester
  • Structure: Thiazole ring with ethylimino and methyl substituents.
  • Synthesis : Produced via a one-pot reaction with high yield, suggesting efficient scalability .
  • Divergence from Target Compound :
    • The thiazole ring (5-membered with one sulfur and one nitrogen) vs. thiadiazole (two nitrogens and one sulfur) alters electron distribution.
    • The dihydrothiazole structure introduces partial saturation, reducing aromatic stability compared to fully conjugated thiadiazoles .

Key Findings

Electronic Properties : Thiadiazoles generally exhibit higher electron deficiency than thiophenes or pyrazoles, influencing their reactivity in cross-coupling or cycloaddition reactions .

Synthetic Accessibility : The one-pot synthesis of the thiazole derivative () highlights a scalable approach, which may inspire optimization for thiadiazole analogues .

Biological Activity

5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (CAS No. 507476-05-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C9H14N2O2S
  • Molecular Weight : 214.28 g/mol
  • Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antibacterial Activity

Research has shown that thiadiazole derivatives exhibit significant antibacterial properties. For instance:

  • A study evaluated various thiadiazole derivatives against multiple bacterial strains. Compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed inhibition zones comparable to standard antibiotics like ceftriaxone .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus50 µg/mL
5bEscherichia coli40 µg/mL
5cBacillus subtilis30 µg/mL

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit inflammation by reducing the denaturation of proteins in bovine serum albumin assays .

Anticancer Activity

The anticancer potential of thiadiazole compounds has been explored in various studies:

  • One study reported that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 3 to 14 µM. These compounds were effective against breast and pancreatic cancer cells, indicating their potential as chemotherapeutic agents .

Case Studies

  • Study on Antituberculosis Activity :
    • A recent investigation focused on the antituberculosis activity of thiadiazole derivatives. The study found that certain compounds inhibited the growth of Mycobacterium tuberculosis, with one derivative showing an EC value of 0.072 μM, highlighting its potential as a therapeutic agent against tuberculosis .
  • Synthesis and Characterization :
    • A systematic synthesis of novel thiadiazole derivatives was conducted, followed by characterization using IR and NMR spectroscopy. The synthesized compounds were tested for their antibacterial and anticancer properties, demonstrating promising results against resistant strains .

Q & A

Basic: What are the recommended synthetic pathways for 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester?

Answer:
The synthesis typically involves cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic or basic conditions. A common method includes reacting tert-butyl-substituted hydrazine derivatives with thiocarboxylic acids or esters, followed by ring closure. For reproducibility, optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst selection). For example, ultrasound-assisted synthesis (20–40 kHz) can improve reaction efficiency and yield by enhancing mass transfer and reducing aggregation .
Key parameters to monitor:

  • Reaction time (6–24 hours, depending on activation method).
  • Solvent choice (e.g., ethanol, DMF, or THF).
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can computational methods resolve contradictions in reaction mechanisms for thiadiazole derivatives?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and intermediates to validate experimental observations. For instance, discrepancies in regioselectivity during cyclization can be addressed by comparing activation energies of competing pathways. Pair experimental data (e.g., NMR, LC-MS) with computational simulations to identify dominant mechanistic routes .
Example workflow:

Optimize reactant/product geometries.

Calculate Gibbs free energy profiles.

Validate with kinetic isotope effects (KIEs) or isotopic labeling.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm tert-butyl group integration (δ ~1.3 ppm for tert-butyl protons) and ester carbonyl resonance (δ ~165–170 ppm).
  • IR Spectroscopy : Identify thiadiazole ring vibrations (C=N stretching ~1600 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error.
    Note: Use deuterated solvents (e.g., CDCl3) to avoid interference in NMR analysis .

Advanced: How can structural analogs inform the design of bioactivity studies?

Answer:
Compare the compound’s bioactivity with structurally similar thiadiazoles (e.g., 5-methyl-1,3,4-thiadiazole derivatives). Use pharmacophore modeling to identify critical functional groups (e.g., ester moiety, tert-butyl substituent) responsible for interactions with biological targets. For example:

Analog Bioactivity Reference
5-Methyl-1,3,4-thiadiazoleAntimicrobial
Thiadiazole-carboxylic acidEnzyme inhibition
Methodological approach:
  • Perform in silico docking (AutoDock Vina) to predict binding affinities.
  • Validate with in vitro assays (e.g., MIC for antimicrobial activity).

Basic: What are the stability considerations for storage and handling?

Answer:
Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months. Avoid prolonged exposure to light due to potential thiadiazole ring photodegradation .

Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?

Answer:
Contradictions may arise from impurities or polymorphic forms. Conduct:

Thermogravimetric Analysis (TGA) : Rule out solvent retention.

Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases.

Dynamic Light Scattering (DLS) : Assess aggregation in solution.
Example: If solubility in DMSO conflicts with literature, re-evaluate purity (>98% by HPLC) and solvent pre-saturation methods .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Precursor for kinase inhibitors or antimicrobial agents.
  • Material Science : Building block for heterocyclic polymers with thermal stability.
  • Catalysis : Ligand in transition-metal complexes for cross-coupling reactions.
    Key references: See applications of analogous thiadiazoles in drug discovery .

Advanced: How to optimize separation techniques for reaction byproducts?

Answer:
Use membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) for high-purity isolation. For example:

Technique Efficiency Purity Scale
Column ChromatographyModerate>95%Lab-scale
CPCHigh>99%Pilot-scale
Rationale: CPC minimizes silica gel waste and improves recovery of polar byproducts .

Basic: How to validate synthetic yield discrepancies between batches?

Answer:

  • Statistical Analysis : Perform triplicate reactions under controlled conditions.
  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading).
  • QC Metrics : Compare HPLC peak areas and melting points.

Advanced: What theoretical frameworks guide structure-property relationship studies?

Answer:
Apply Hansch analysis or Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., tert-butyl bulkiness) with properties like logP or bioavailability. For example:
QSAR Equation: log(1/IC50) = a*(logP) + b*(polarizability) + c
Validation: Cross-check with experimental IC50 values from enzyme assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester

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